![molecular formula C18H9BrN2 B12821205 9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
9-Bromo-Acenaphtho[1,2-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-Acenaphtho[1,2-b]quinoxaline is a chemical compound with the molecular formula C18H9BrN2 and a molecular weight of 333.18 g/mol It is a derivative of acenaphthoquinoxaline, characterized by the presence of a bromine atom at the 9th position of the acenaphthoquinoxaline structure
Métodos De Preparación
The synthesis of 9-Bromo-Acenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphthoquinoxaline. One common method includes the reaction of acenaphthoquinoxaline with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
9-Bromo-Acenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Aplicaciones Científicas De Investigación
9-Bromo-Acenaphtho[1,2-b]quinoxaline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Bromo-Acenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules . This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with DNA and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
9-Bromo-Acenaphtho[1,2-b]quinoxaline can be compared with other acenaphthoquinoxaline derivatives, such as:
9-Methyl-Acenaphtho[1,2-b]quinoxaline: This compound has a methyl group instead of a bromine atom, resulting in different chemical reactivity and biological activity.
9-Nitro-Acenaphtho[1,2-b]quinoxaline:
Acenaphtho[1,2-b]quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of various functional groups.
This compound stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H9BrN2 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
9-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H |
Clave InChI |
HLDCVPQZIJOJBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Br)N=C4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


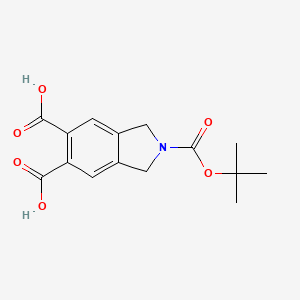
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
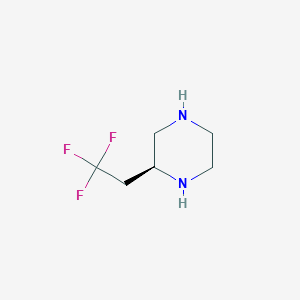

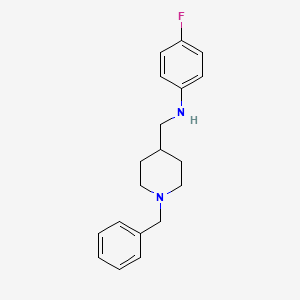
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
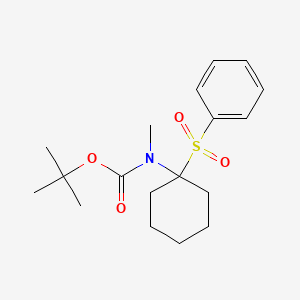
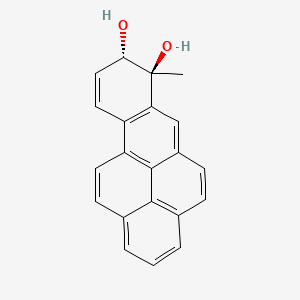
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
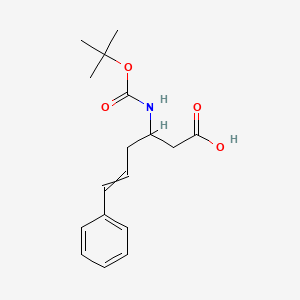
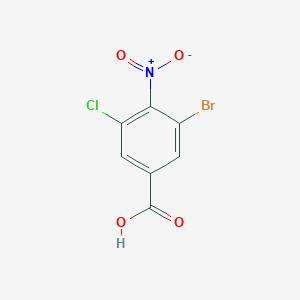
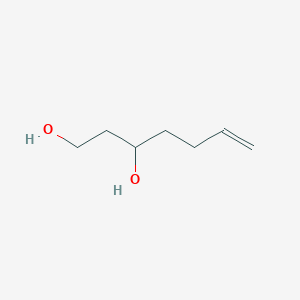
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
